An In-depth Technical Guide to the Solubility of 4-Methylquinazoline-2-thiol
An In-depth Technical Guide to the Solubility of 4-Methylquinazoline-2-thiol
Introduction
Quinazoline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities that have led to their use in anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] Within this important class of heterocycles, 4-methylquinazoline-2-thiol stands as a key synthetic intermediate and a molecule of interest for further functionalization. For researchers in synthetic chemistry and drug development, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical parameter that dictates reaction conditions, dictates the feasibility of biological screening, and profoundly influences drug formulation, bioavailability, and therapeutic efficacy.
This technical guide provides a detailed exploration of the solubility characteristics of 4-methylquinazoline-2-thiol. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles governing its solubility, presents detailed protocols for experimental determination, and outlines strategic approaches for overcoming solubility challenges. The insights herein are curated for researchers, scientists, and drug development professionals to facilitate informed decision-making in both laboratory and clinical development settings.
Physicochemical Profile of 4-Methylquinazoline-2-thiol
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 4-Methylquinazoline-2-thiol exists in a tautomeric equilibrium between the thiol and thione forms, a crucial characteristic that influences its hydrogen bonding capabilities and, consequently, its interaction with various solvents.
Tautomeric Equilibrium:
Caption: Thiol-thione tautomerism of 4-methylquinazoline-2-thiol.
The thione form is generally predominant in the solid state and in most solvents. This structure features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), which are key determinants of its solubility profile.
| Property | Value | Source |
| Molecular Formula | C9H8N2S | - |
| Molecular Weight | 176.24 g/mol | - |
| XLogP3-AA | 2.1 | (Calculated) |
| Hydrogen Bond Donors | 1 (Thione form) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (Thione form) | (Calculated) |
Note: Experimental data for 4-methylquinazoline-2-thiol is limited. Properties are based on its chemical structure and data for analogous compounds.
Guiding Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This principle is governed by the balance of intermolecular forces between solvent-solvent, solute-solute, and solvent-solute molecules. For 4-methylquinazoline-2-thiol, the key interactions include:
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Hydrogen Bonding: The N-H group in the thione tautomer can act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring and the sulfur atom can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore potential candidates for dissolution.
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Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar C=S and N-H bonds and the electronegative nitrogen atoms in the heterocyclic ring. Polar aprotic solvents (e.g., DMSO, DMF) can effectively engage in these interactions.
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Crystal Lattice Energy: In its solid state, 4-methylquinazoline-2-thiol molecules are held in a crystal lattice. For dissolution to occur, the energy of the solvent-solute interactions must be sufficient to overcome this lattice energy. Compounds with high melting points often have high lattice energies, posing a greater challenge for dissolution.
Solubility Profile in Common Laboratory Solvents
While specific quantitative solubility data for 4-methylquinazoline-2-thiol is not widely published, a qualitative and semi-quantitative profile can be constructed based on the behavior of structurally related quinazoline derivatives.[4][5][6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO , DMF | High | Excellent hydrogen bond acceptors and high polarity effectively solvate both polar groups and the aromatic system. Studies on similar quinazolines confirm high solubility in DMF.[4][5] |
| THF, Acetonitrile | Moderate | Lower polarity and hydrogen bonding capacity compared to DMSO/DMF, but still effective for many quinazoline derivatives.[5] | |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but the nonpolar aromatic rings limit miscibility. Solubility is expected to be lower than in polar aprotic solvents. |
| Water | Very Low / Insoluble | The molecule's hydrophobicity (XLogP3 ≈ 2.1) and rigid aromatic structure dominate, leading to poor aqueous solubility at neutral pH. | |
| Nonpolar | Toluene, Hexane | Insoluble | The significant polarity mismatch prevents effective solvation of the polar functional groups. |
Experimental Protocol for Solubility Determination (Equilibrium Method)
Trustworthy solubility data is generated through rigorous experimental work. The equilibrium gravimetric method is a robust and widely used technique.[4]
Objective: To determine the equilibrium solubility of 4-methylquinazoline-2-thiol in a given solvent at a specific temperature.
Materials:
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4-Methylquinazoline-2-thiol (solid)
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Selected solvent(s)
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Scintillation vials or sealed flasks
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Thermostatically controlled shaker or incubator
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Analytical balance (±0.0001 g)
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Centrifuge
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Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
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Pipettes
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Vacuum oven or desiccator
Workflow Diagram:
Caption: Workflow for equilibrium solubility determination.
Detailed Steps:
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Preparation: Add an excess amount of solid 4-methylquinazoline-2-thiol to a vial containing a precisely known mass or volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
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Equilibration: Seal the vials tightly and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand at the set temperature for several hours to let the solid settle. For finer particles, centrifuge the samples at a moderate speed to pellet the excess solid.
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Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is best practice to pass the aliquot through a syringe filter.
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Solvent Removal: Transfer the filtered supernatant to a pre-weighed, clean vial. Remove the solvent completely using a vacuum oven at a temperature that does not cause degradation of the compound.
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Final Weighing: Once the solvent is fully evaporated and the vial has returned to room temperature in a desiccator, weigh the vial again. The difference between this final mass and the initial mass of the vial gives the mass of the dissolved solute.
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Calculation: Calculate the solubility using the mass of the dissolved solute and the volume of the aliquot taken. Perform the experiment in triplicate to ensure reproducibility.
Strategies for Solubility Enhancement
For many applications, particularly in biological assays and drug formulation, the intrinsic solubility of 4-methylquinazoline-2-thiol may be insufficient. Several strategies can be employed to enhance its solubility.
Logic for Selecting a Strategy:
